N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam

Catalog No.
S6643644
CAS No.
1820575-29-8
M.F
C18H19Cl2NO5S
M. Wt
432.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphor...

CAS Number

1820575-29-8

Product Name

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam

IUPAC Name

4,5-dichloro-2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid

Molecular Formula

C18H19Cl2NO5S

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m0/s1

InChI Key

RFABDSDXSYNRJG-QNGPCOALSA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C

The exact mass of the compound N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam; 98% is 431.0360993 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam is a chiral sulfonamide compound characterized by its unique molecular structure, which includes a camphor-derived framework. It has the molecular formula C18H19Cl2NO5SC_{18}H_{19}Cl_{2}NO_{5}S and a molecular weight of approximately 432.3 g/mol. This compound is notable for its asymmetric organocatalytic properties, making it a valuable tool in organic synthesis and pharmaceutical development. The compound appears as a white to off-white crystalline solid and is soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide .

, particularly those requiring enantioselectivity. It has been shown to catalyze reactions such as:

  • Enantioselective organic synthesis: Facilitating the formation of chiral products from achiral starting materials.
  • Polymerization reactions: Acting as a catalyst to control the stereochemistry of the resulting polymers.
  • Peptide synthesis: Enhancing yields and selectivity in peptide bond formation.

The compound's ability to induce high enantioselectivity is attributed to its unique steric and electronic properties that influence reaction pathways .

Research indicates that N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam exhibits significant biological activity. It has demonstrated:

  • Antibacterial properties: Effective against various bacterial strains.
  • Antifungal activity: Inhibiting the growth of certain fungi.
  • Antitumor effects: Showing potential in inhibiting tumor cell proliferation.

These biological activities make it a candidate for further investigation in therapeutic applications .

The synthesis of N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam typically involves several key steps:

  • Formation of the camphorsultam backbone: Starting from camphor derivatives.
  • Introduction of the dichlorobenzoic acid moiety: This is achieved through acylation reactions using 4,5-dichlorobenzoic acid.
  • Carboxylation: The introduction of the carboxyl group at the 2-position of the benzoyl moiety.

Various synthetic routes have been explored to improve yield and enantioselectivity, including the use of alternative chiral auxiliaries and reaction conditions .

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam finds applications in:

  • Pharmaceutical development: As a chiral building block for synthesizing biologically active compounds.
  • Catalysis: In asymmetric synthesis for producing enantiomerically enriched compounds.
  • Material science: In developing new materials with specific optical or electronic properties .

Studies on the interactions of N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam with various biological targets have revealed insights into its mechanism of action. It interacts with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Additionally, its role as an inhibitor for specific cytochrome P450 enzymes has been noted, impacting pharmacokinetics when used alongside other drugs .

Similar Compounds

N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultamSimilar camphorsultam backboneLacks dichloro substitutions
N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultamContains one chlorine atomLess potent in biological assays
Camphorsultam phthalic acidDifferent aromatic substitutionBroader range of applications in catalysis

The uniqueness of N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam lies in its specific dichlorobenzoyl group that enhances its catalytic efficiency and biological activity compared to similar compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

431.0360993 g/mol

Monoisotopic Mass

431.0360993 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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